molecular formula C35H26BrN3O B11532674 N'-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-(naphthalen-1-yl)acetohydrazide

N'-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B11532674
M. Wt: 584.5 g/mol
InChI Key: DISHIBUNFZNMCC-HWLOXFRGSA-N
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Description

N’-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a diphenylpyrrole core, and a naphthylacetohydrazide moiety, making it a subject of interest in synthetic chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-(naphthalen-1-yl)acetohydrazide typically involves a multi-step process:

    Formation of the Pyrrole Core: The initial step involves the synthesis of the 1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrole core. This can be achieved through a Paal-Knorr synthesis, where a 1,4-diketone reacts with an amine in the presence of an acid catalyst.

    Condensation Reaction: The pyrrole derivative is then subjected to a condensation reaction with naphthalen-1-ylacetic acid hydrazide. This step often requires a dehydrating agent such as phosphorus oxychloride (POCl3) or acetic anhydride to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which may reduce the hydrazone linkage to a hydrazine derivative.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxo derivatives of the pyrrole core.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-(naphthalen-1-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the hydrazone linkage is particularly interesting for its potential bioactivity.

    Medicine: Explored for its potential as a pharmacophore in drug design. Its structural features allow for interactions with various biological targets, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N’-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-(naphthalen-1-yl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The compound’s aromatic rings allow for π-π interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-Bromophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
  • N’-[(E)-(4-Chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
  • N’-[(E)-(4-Methylphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

Uniqueness

N’-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-(naphthalen-1-yl)acetohydrazide stands out due to its combination of a bromophenyl group, a diphenylpyrrole core, and a naphthylacetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C35H26BrN3O

Molecular Weight

584.5 g/mol

IUPAC Name

N-[(E)-[1-(4-bromophenyl)-2,5-diphenylpyrrol-3-yl]methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C35H26BrN3O/c36-30-18-20-31(21-19-30)39-33(26-11-3-1-4-12-26)22-29(35(39)27-13-5-2-6-14-27)24-37-38-34(40)23-28-16-9-15-25-10-7-8-17-32(25)28/h1-22,24H,23H2,(H,38,40)/b37-24+

InChI Key

DISHIBUNFZNMCC-HWLOXFRGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)/C=N/NC(=O)CC5=CC=CC6=CC=CC=C65

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C=NNC(=O)CC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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